molecular formula C13H16Cl3NO2S B15106361 2-Ethyl-1-(2,3,4-trichlorobenzenesulfonyl)piperidine

2-Ethyl-1-(2,3,4-trichlorobenzenesulfonyl)piperidine

Cat. No.: B15106361
M. Wt: 356.7 g/mol
InChI Key: MCACUGRPWUSBFY-UHFFFAOYSA-N
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Description

2-Ethyl-1-(2,3,4-trichlorobenzenesulfonyl)piperidine is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(2,3,4-trichlorobenzenesulfonyl)piperidine typically involves the reaction of 2-ethylpiperidine with 2,3,4-trichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(2,3,4-trichlorobenzenesulfonyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The sulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation can produce N-oxides of the piperidine ring.

Scientific Research Applications

2-Ethyl-1-(2,3,4-trichlorobenzenesulfonyl)piperidine has several applications

Properties

Molecular Formula

C13H16Cl3NO2S

Molecular Weight

356.7 g/mol

IUPAC Name

2-ethyl-1-(2,3,4-trichlorophenyl)sulfonylpiperidine

InChI

InChI=1S/C13H16Cl3NO2S/c1-2-9-5-3-4-8-17(9)20(18,19)11-7-6-10(14)12(15)13(11)16/h6-7,9H,2-5,8H2,1H3

InChI Key

MCACUGRPWUSBFY-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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